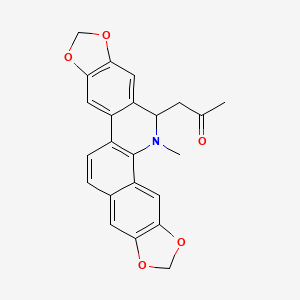

8-Acetonyldihydroavicine

Beschreibung

8-Acetonyldihydroavicine is a benzophenanthrene alkaloid isolated from the stem bark of Zanthoxylum tetraspermum Wight, a plant endemic to Sri Lanka . Structurally, it belongs to the protoberberine alkaloid family, characterized by a tetracyclic skeleton with an acetony group (-CH₂COCH₃) at the C-8 position. Its molecular formula is C₂₃H₁₉NO₅ (molecular weight: 389.4 g/mol) . This compound has garnered attention for its antimicrobial properties, particularly against Staphylococcus aureus (MIC = 3.12 µg/mL) .

Eigenschaften

IUPAC Name |

1-(12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-12(25)5-18-17-9-22-21(28-11-29-22)8-16(17)14-4-3-13-6-19-20(27-10-26-19)7-15(13)23(14)24(18)2/h3-4,6-9,18H,5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHZMIAIYWRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC3=C(C=C2C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601112951 | |

| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348098-59-9 | |

| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348098-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Acetonyldihydroavicine can be isolated from the stem bark of Zanthoxylum tetraspermum along with other alkaloids such as liriodenine and sesamin . The extraction process typically involves the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetonyldihydroavicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

8-Acetonyldihydroavicine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Acetonyldihydroavicine involves its interaction with bacterial cell membranes, leading to disruption and eventual cell death . It targets specific enzymes and pathways within the bacterial cells, inhibiting their growth and proliferation . Additionally, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

8-Acetonyldihydronitidine

- Source : Co-isolated with 8-acetonyldihydroavicine from Zanthoxylum tetraspermum .

- Structure: Shares the benzophenanthrene backbone but differs in substituents (e.g., additional methyl groups). Molecular formula: C₂₄H₂₃NO₅ (405.5 g/mol) .

- Bioactivity: Stronger antibacterial activity than 8-acetonyldihydroavicine (MIC = 1.56 µg/mL against S. aureus) . Exhibits antifungal activity against Cladosporium cladosporioides (100 mm² inhibition area at 2 mg), which 8-acetonyldihydroavicine lacks . No reported spermicidal or insecticidal activity, unlike other Zanthoxylum-derived compounds like savinin .

Liriodenine

- Source : Found in both Z. tetraspermum and Z. caudatum .

- Structure : An oxoaporphine alkaloid with a distinct bicyclic framework.

- Bioactivity: Antifungal activity comparable to 8-acetonyldihydronitidine but weaker than synthetic antifungals . No significant antibacterial activity against S. aureus .

Savinin and Sesamin

- Source : Isolated from Z. caudatum .

- Structure : Lignans with furan rings, structurally distinct from benzophenanthrenes.

- Sesamin: Insecticidal properties (mechanism linked to neurotoxicity in insects) . Neither compound shows notable antibacterial or antifungal effects .

8-O-Desmethyl-N-nornitidine

- Source : Z. caudatum .

- Structure : A demethylated derivative of nitidine alkaloids.

- Bioactivity: Limited data, but hypothesized to have weaker antimicrobial activity due to reduced lipophilicity compared to 8-acetonyldihydroavicine .

Pharmacological and Structural Data Table

Key Research Findings

- Structural-Activity Relationship (SAR): The acetony group at C-8 in 8-acetonyldihydroavicine enhances membrane permeability, but its absence in compounds like 8-O-desmethyl-N-nornitidine correlates with reduced efficacy .

- Stability : 8-Acetonyldihydroavicine requires storage at 2–8°C with protection from light, unlike more stable lignans like sesamin .

Biologische Aktivität

8-Acetonyldihydroavicine is a significant alkaloid derived from various plant sources, particularly from the Zanthoxylum genus. This compound has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties. This article synthesizes current research findings on the biological activity of 8-acetonyldihydroavicine, supported by data tables and relevant case studies.

8-Acetonyldihydroavicine is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂ |

| Molecular Weight | 293.36 g/mol |

Antibacterial Activity

Research has demonstrated that 8-acetonyldihydroavicine exhibits notable antibacterial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, it was found to have a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL . This suggests that the compound can effectively inhibit the growth of this pathogenic bacterium.

Table 1: Antibacterial Efficacy of 8-Acetonyldihydroavicine

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 1.56 |

| Cladosporium cladosporioides | Not reported |

Anti-inflammatory and Analgesic Properties

8-Acetonyldihydroavicine has also been shown to possess anti-inflammatory and analgesic effects. Studies indicate that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . This property highlights its potential use in treating inflammatory conditions.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has indicated that it can scavenge free radicals effectively, contributing to its overall therapeutic potential .

Anti-tumor Effects

Preliminary studies suggest that 8-acetonyldihydroavicine may have anti-tumor effects. It has been implicated in inhibiting tumor cell proliferation in various cancer models, although further research is necessary to fully elucidate its mechanisms of action .

The mechanisms through which 8-acetonyldihydroavicine exerts its biological effects involve multiple pathways:

- Inhibition of Bacterial Enzymes : The compound targets specific bacterial proteins such as peptide deformylase and DNA ligases, which are essential for bacterial growth and survival .

- Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it alters the immune response, potentially reducing inflammation and pain .

- Antioxidant Pathways : It enhances the body’s ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies

- Study on Antibacterial Activity : A systematic review highlighted the antibacterial efficacy of various alkaloids from Zanthoxylum tetraspermum, including 8-acetonyldihydroavicine. The study reported significant inhibition against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In vitro studies demonstrated that treatment with 8-acetonyldihydroavicine led to a marked reduction in TNF-α levels in macrophage cultures, indicating its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can the structural identity of 8-Acetonyldihydroavicine be confirmed in synthetic or isolated samples?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze proton and carbon environments to verify the presence of the acetonyldihydro group and fused aromatic rings. For example, characteristic shifts for the acetyl group (δ ~2.1 ppm in H NMR) and aromatic protons (δ 6.5–8.0 ppm) should align with the structure shown in structural diagrams .

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 389.4 (CHNO) and fragmentation patterns indicative of the dihydroavicine backbone .

- X-ray Crystallography : Resolve the spatial arrangement of the bicyclic system and acetonyldihydro substitution for absolute confirmation .

Q. What are the recommended protocols for isolating 8-Acetonyldihydroavicine from natural sources?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol or ethanol) to extract alkaloids from plant material.

- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate mixtures) to separate alkaloid fractions. Confirm purity via HPLC (C18 column, UV detection at 280 nm) .

- Validation : Cross-reference retention times and spectral data with authenticated standards to avoid misidentification of structurally similar analogs like 8-Acetonyldihydronitidine .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antibacterial mechanisms of 8-Acetonyldihydroavicine?

- Methodological Answer :

- Experimental Groups : Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments).

- Concentration Gradients : Test 8-Acetonyldihydroavicine across a range (e.g., 1–100 µM) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains.

- Mechanistic Assays :

- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of bacterial membranes.

- Enzyme Inhibition : Screen for interactions with bacterial topoisomerases or efflux pumps via kinetic assays .

- Data Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to ensure reproducibility .

Q. How can contradictory findings regarding 8-Acetonyldihydroavicine’s cytotoxicity be resolved?

- Methodological Answer :

- Comparative Analysis : Tabulate variables across studies (Table 1):

| Variable | Study A (IC = 10 µM) | Study B (IC = 50 µM) |

|---|---|---|

| Cell Line | HeLa | MCF-7 |

| Purity of Compound | 95% | 80% |

| Assay Duration | 24 hours | 48 hours |

- Purity Assessment : Use HPLC-MS to confirm compound integrity, as impurities (e.g., dihydronitidine analogs) may skew results .

- Dose-Response Curves : Re-evaluate cytotoxicity under standardized conditions (e.g., 72-hour exposure, SRB assay) .

Q. What strategies are effective in optimizing the stability of 8-Acetonyldihydroavicine during long-term storage?

- Methodological Answer :

- Storage Conditions : Store lyophilized samples at -80°C under inert gas (argon) to prevent oxidation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., 0.1% ascorbic acid) .

- Stability Monitoring : Conduct periodic LC-MS analyses to detect degradation products (e.g., deacetylated derivatives) and adjust storage protocols accordingly .

Methodological Considerations for Data Interpretation

Q. How can researchers ensure statistical rigor when analyzing 8-Acetonyldihydroavicine’s bioactivity data?

- Methodological Answer :

- Power Analysis : Calculate sample sizes a priori to avoid Type II errors (e.g., G*Power software, α = 0.05, power = 0.8).

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent effects, cell passage number) .

Q. What are the best practices for reporting structural-activity relationships (SAR) of 8-Acetonyldihydroavicine analogs?

- Methodological Answer :

- SAR Table : Compare bioactivity and structural features (Table 2):

| Compound | Substituent at C8 | IC (µM) | Antibacterial Zone (mm) |

|---|---|---|---|

| 8-Acetonyldihydroavicine | Acetonyl | 15 | 12 |

| 8-Acetonyldihydronitidine | Methoxy | 30 | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.